BenchChemオンラインストアへようこそ!

5-Amino-6-(benzyloxy)pyridine-3-carbonitrile

NNMT inhibition bisubstrate inhibitor metabolic disease

5-Amino-6-(benzyloxy)pyridine-3-carbonitrile (CAS 1877021-95-8, molecular formula C₁₃H₁₁N₃O, MW 225.25 g/mol) is a polysubstituted pyridine derivative bearing an amino group at the 5-position, a benzyloxy group at the 6-position, and a carbonitrile at the 3-position. It is catalogued as a heterocyclic building block and screening compound.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B13085994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-(benzyloxy)pyridine-3-carbonitrile
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=N2)C#N)N
InChIInChI=1S/C13H11N3O/c14-7-11-6-12(15)13(16-8-11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2
InChIKeyAADZDEFNJJZLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-(benzyloxy)pyridine-3-carbonitrile – a Functionalized 3-Cyanopyridine Building Block with Documented Biological Target Engagement


5-Amino-6-(benzyloxy)pyridine-3-carbonitrile (CAS 1877021-95-8, molecular formula C₁₃H₁₁N₃O, MW 225.25 g/mol) is a polysubstituted pyridine derivative bearing an amino group at the 5-position, a benzyloxy group at the 6-position, and a carbonitrile at the 3-position. It is catalogued as a heterocyclic building block and screening compound. Unlike simpler 3-cyanopyridine analogs that lack the 5-amino or 6-benzyloxy motifs, this substitution pattern confers a distinct calculated LogP (~2.11 ) and a topological polar surface area (TPSA) of 71.93 Ų . Critically, the compound has been profiled in a biochemical binding assay against recombinant human nicotinamide N-methyltransferase (NNMT), yielding a measurable inhibition constant (Ki = 650 nM) [1], which places it as a defined ligand within a therapeutically relevant target class.

Why General-Purpose 3-Cyanopyridine Intermediates Cannot Substitute for 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile


The 3-cyanopyridine scaffold is ubiquitous in medicinal chemistry; however, the presence, position, and identity of substituents dictate both non-covalent binding interactions and physicochemical suitability for a given target. Removing or relocating the 5-amino group (e.g., to 6-amino-5-substituted isomers) eliminates a critical hydrogen-bond donor/acceptor vector. Replacing the 6-benzyloxy with smaller alkoxy groups such as methoxy or ethoxy substantially alters lipophilicity (ΔLogP approximately 1.5–1.9 units ) and the capacity to occupy hydrophobic sub-pockets (e.g., the aromatic cleft exploited in NNMT binding [1]). Thus, naive replacement of this compound with a generic 3-cyanopyridine or a simple regioisomer is expected to result in loss of target affinity and a divergent property profile, as demonstrated by the quantitative evidence below.

Quantitative Differentiation Evidence for 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile Against Closest Analogs


NNMT Biochemical Affinity: Ki = 650 nM Defines Binding Relative to Weaker or Inactive Close Analogs

In a direct recombinant enzyme assay, 5-amino-6-(benzyloxy)pyridine-3-carbonitrile (Compound 5b) inhibited full-length human NNMT with a Ki of 650 nM [1]. This value is approximately one order of magnitude stronger than structurally related benzyloxy-nicotinonitrile congeners that show IC₅₀ > 10,000 nM against the same target under comparable conditions [2], demonstrating that the precise 5-amino-6-benzyloxy-3-carbonitrile substitution pattern is a determinant of NNMT recognition.

NNMT inhibition bisubstrate inhibitor metabolic disease

Lipophilicity Differentiation: Calculated LogP ~2.1 vs. Methoxy Analog LogP ~0.6 Dictates Membrane Permeability and Target Compartment Access

The target compound exhibits a calculated LogP of approximately 2.11 , compared with a reported XLogP3 of 0.6 for 5-amino-6-methoxy-pyridine-3-carbonitrile . The ΔLogP of ~1.5 units translates to an approximately 30-fold difference in octanol-water partition coefficient, indicating that the benzyloxy derivative is substantially more lipophilic and therefore better suited for targets with hydrophobic binding pockets or for applications requiring enhanced passive membrane permeability.

physicochemical properties LogP comparison drug-likeness

Molecular Weight and Topological PSA Positioning Within Lead-Like Space vs. Simpler Alkoxy Analogs

The target compound has a molecular weight of 225.25 g/mol and a TPSA of 71.93 Ų . Its 5-amino-6-methoxy counterpart (MW 149.15 g/mol, TPSA ~71.9 Ų ) presents a lower molecular complexity but sacrifices the aromatic benzyloxy moiety that can drive potency, as seen in the NNMT binding data. The benzyloxy derivative remains within lead-like chemical space (MW < 300, TPSA < 140 Ų ) while providing an additional aromatic ring for π-stacking or hydrophobic interactions, offering a balance between molecular simplicity and binding functionality that simpler alkoxy analogs cannot achieve.

drug-likeness TPSA molecular weight

Regioisomeric Specificity: 5-Amino-6-benzyloxy vs. 3-Amino-6-benzyloxy Isomer Determines Synthetic Utility and Target Recognition

The regioisomer 3-amino-6-(benzyloxy)pyridine-2-carbonitrile (CAS 1871780-16-3, also C₁₃H₁₁N₃O, MW 225.25 ) shares identical elemental composition but differs in the placement of the amino group (3- vs. 5-position) and the nitrile (2- vs. 3-position). This positional isomerism creates a distinct hydrogen-bonding geometry and electronic distribution. The target compound places the nitrile at the 3-position (meta to ring nitrogen), which is the canonical nicotinonitrile pharmacophore orientation associated with NNMT substrate recognition , whereas the 2-carbonitrile isomer presents a different vector that is unlikely to productively engage the same binding site.

regioisomer comparison synthetic intermediate medicinal chemistry

Commercial Availability and Purity Profile of the 5-Amino-6-benzyloxy vs. 6-Benzyloxy (Des-Amino) Analog

The target compound is commercially available from multiple vendors (e.g., Leyan, AKSci, CymitQuimica) at a minimum purity specification of 95% . The des-amino analog 6-(benzyloxy)pyridine-3-carbonitrile (CAS 876516-71-1, MW 210.23 g/mol ) lacks the 5-amino group entirely and consequently forfeits a key hydrogen-bond donor. While the des-amino analog is also commercially available at 95% purity, it has no reported NNMT affinity, and its lower molecular weight comes at the expense of a functional handle essential for further derivatization (e.g., amide coupling, Schiff base formation) .

commercial availability purity comparison supply chain

Evidence-Backed Application Scenarios for 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile in Research and Early Discovery


NNMT Chemical Probe and Hit-to-Lead Optimization Programs

With a confirmed Ki of 650 nM against recombinant human NNMT [1], this compound serves as a quantitatively characterized starting point for structure–activity relationship (SAR) exploration. Compared with analogs showing IC₅₀ > 10 μM [1], it provides a measurable affinity window for iterative medicinal chemistry optimization toward nanomolar NNMT bisubstrate inhibitors, a target class implicated in metabolic disorders and oncology [2].

Fragment Growing and Library Design Leveraging the 5-Amino Handle

The presence of the free 5-amino group enables rapid diversification through amide bond formation, reductive amination, or urea synthesis. Unlike the des-amino analog 6-(benzyloxy)pyridine-3-carbonitrile, which lacks this reactive handle , the target compound is compatible with standard parallel synthesis workflows, making it a preferred building block for generating focused libraries aimed at hydrophobic enzyme pockets.

Physicochemical Benchmarking in CNS and Intracellular Target Programs

The calculated LogP of ~2.11 and TPSA of 71.93 Ų position this compound within favorable CNS drug-like space. In contrast to the methoxy analog (LogP ~0.6) , the benzyloxy derivative achieves higher predicted membrane permeability, making it a superior candidate for phenotypic screens or target-based assays requiring cell penetration, particularly for intracellular methyltransferase targets.

Scaffold-Hopping and Bioisostere Evaluation in Nicotinamide-Mimetic Series

The 3-carbonitrile substitution pattern structurally mimics the nicotinamide core recognized by NNMT and related pyridine-metabolizing enzymes [2]. The 5-amino-6-benzyloxy arrangement offers a distinct vector for exploring aromatic pocket occupancy compared to the 3-amino-6-benzyloxy regioisomer (CAS 1871780-16-3) , enabling scaffold-hopping studies to differentiate binding modes among pyridine carbonitrile congeners.

Quote Request

Request a Quote for 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.